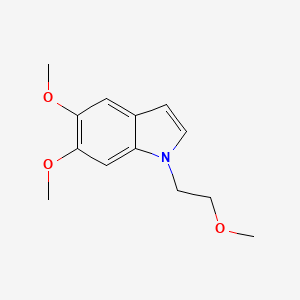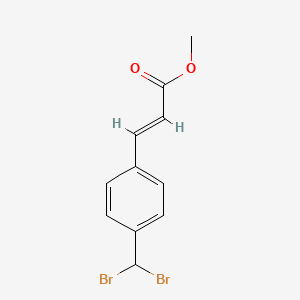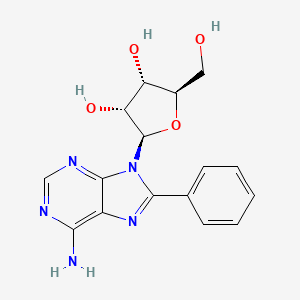
8-Phenyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the substitution of a phenyl group at the 8th position of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where an 8-bromo-substituted adenosine derivative is reacted with phenyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods: While specific industrial production methods for 8-Phenyladenosine are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Phenyladenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the ribose moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
8-Phenyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in modulating immune responses and treating cardiovascular diseases.
Wirkmechanismus
8-Phenyladenosine exerts its effects primarily through interaction with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The phenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to more pronounced biological effects.
Vergleich Mit ähnlichen Verbindungen
Adenosine: The parent compound, which lacks the phenyl substitution.
N6-Phenyladenosine: Another derivative with the phenyl group at the N6 position.
8-Bromo-adenosine: A precursor in the synthesis of 8-Phenyladenosine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced receptor binding affinity and selectivity, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H17N5O4 |
|---|---|
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1 |
InChI-Schlüssel |
VPKLCUYVISQZJY-UBEDBUPSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


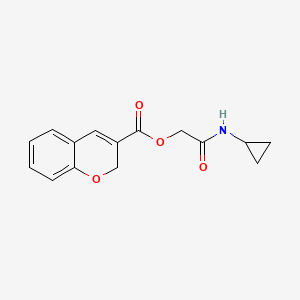
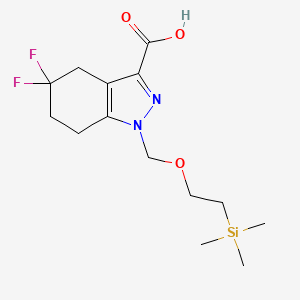
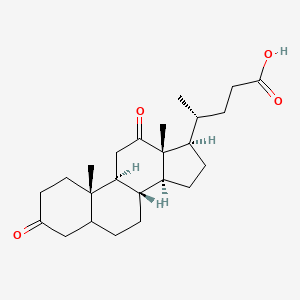
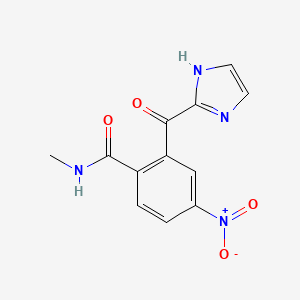

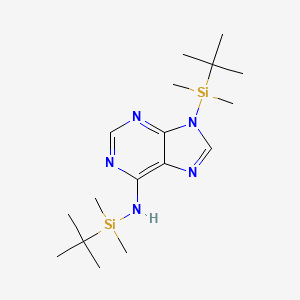
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

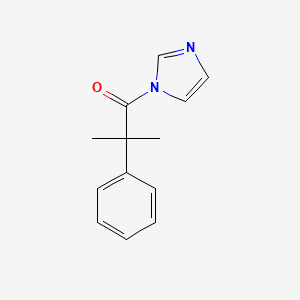
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
